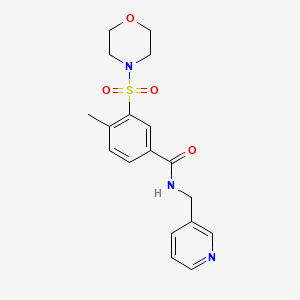![molecular formula C19H17BrN2OS B5171658 N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5171658.png)
N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide, commonly known as BPTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Mecanismo De Acción
BPTB exerts its effects by binding to specific receptors and enzymes in the body, thereby modulating their activity. For example, it has been shown to bind to the CB1 receptor and inhibit its activity, leading to a decrease in appetite and pain perception. BPTB has also been reported to bind to amyloid-beta peptides and prevent their aggregation, which is thought to contribute to the development of Alzheimer's disease.
Biochemical and physiological effects:
BPTB has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. For example, it has been reported to inhibit the activity of various enzymes, including fatty acid amide hydrolase, which is involved in the metabolism of endocannabinoids. BPTB has also been shown to decrease food intake and body weight in animal models, suggesting its potential use as an anti-obesity agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BPTB is its potent inhibitory activity against various enzymes and receptors, making it a valuable tool for investigating their roles in various physiological and pathological processes. However, one limitation of BPTB is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on BPTB, including its potential use as a therapeutic agent for various diseases, such as obesity, Alzheimer's disease, and cancer. Further studies are also needed to elucidate its mechanism of action and identify its potential targets in the body. Additionally, the development of more efficient synthesis methods and analogs of BPTB may lead to the discovery of more potent and selective compounds for use in research and drug discovery.
Métodos De Síntesis
BPTB can be synthesized using a variety of methods, including the condensation of 4-bromoacetophenone with 2-aminothiazole in the presence of propylamine and a catalyst. The resulting intermediate is then reacted with benzoyl chloride to yield BPTB. Other methods of synthesis have also been reported in the literature, including the use of different starting materials and reaction conditions.
Aplicaciones Científicas De Investigación
BPTB has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against various enzymes and receptors, including the cannabinoid CB1 receptor, which is involved in the regulation of appetite, pain, and mood. BPTB has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease, as it binds to amyloid-beta peptides, which are implicated in the pathogenesis of the disease.
Propiedades
IUPAC Name |
N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2OS/c1-2-6-16-17(13-9-11-15(20)12-10-13)21-19(24-16)22-18(23)14-7-4-3-5-8-14/h3-5,7-12H,2,6H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGSXILOEDWQOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(S1)NC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[cyclohexyl(methyl)amino]-3-(3-methoxyphenoxy)-2-propanol hydrochloride](/img/structure/B5171586.png)
![N-[3-(1-naphthyloxy)propyl]-1-butanamine](/img/structure/B5171588.png)
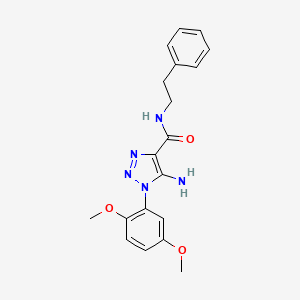
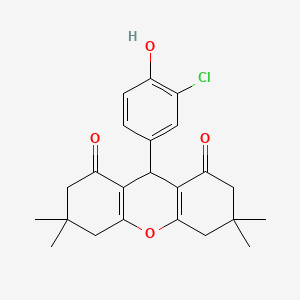
![2-{[3-cyano-4-(1-naphthyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B5171596.png)
![3-chloro-N-(2-furylmethyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5171601.png)
![3-methyl-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5171624.png)
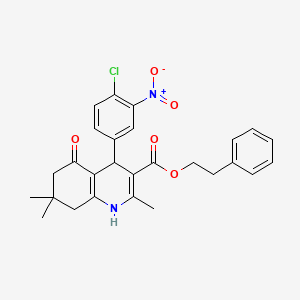
![N-{2,2,2-trichloro-1-[(3-pyridinylmethyl)amino]ethyl}acetamide](/img/structure/B5171639.png)
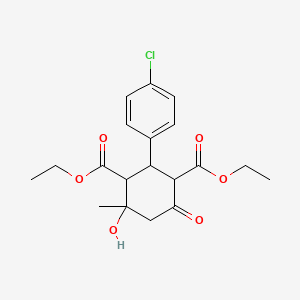
![N-(1-methyl-4-piperidinyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5171653.png)
![N-({[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5171661.png)
